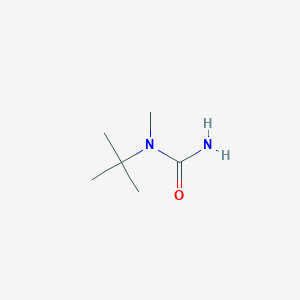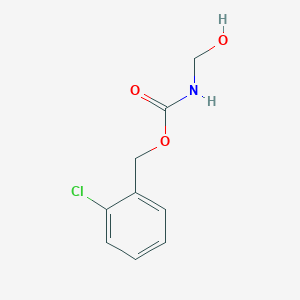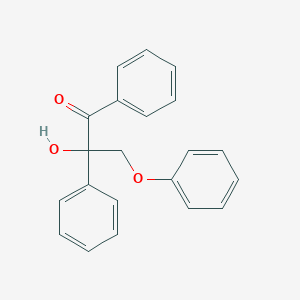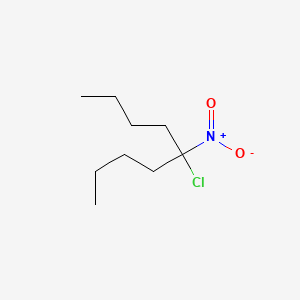![molecular formula C7H9NO6S B14241166 {[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid CAS No. 392235-55-1](/img/structure/B14241166.png)
{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid is a complex organic compound characterized by its unique structure, which includes a carboxyamino group, an oxobutanoyl group, and a sulfanyl group attached to an acetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxobutanoyl group: This can be achieved through the oxidation of a suitable precursor, such as a butanol derivative, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of the carboxyamino group: This step involves the reaction of the oxobutanoyl intermediate with an amine source, such as ammonia or an amine derivative, under controlled conditions.
Attachment of the sulfanyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxobutanoyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydrogen sulfide, thiol derivatives.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of {[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, the carboxyamino group may interact with active sites of enzymes, while the sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}propanoic acid: Similar structure but with a propanoic acid backbone.
{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}butanoic acid: Similar structure but with a butanoic acid backbone.
Uniqueness
{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both carboxyamino and sulfanyl groups allows for diverse interactions with biological molecules, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
392235-55-1 |
|---|---|
Formule moléculaire |
C7H9NO6S |
Poids moléculaire |
235.22 g/mol |
Nom IUPAC |
2-[(3R)-3-(carboxyamino)-2-oxobutanoyl]sulfanylacetic acid |
InChI |
InChI=1S/C7H9NO6S/c1-3(8-7(13)14)5(11)6(12)15-2-4(9)10/h3,8H,2H2,1H3,(H,9,10)(H,13,14)/t3-/m1/s1 |
Clé InChI |
GQBLAAJUVUGETB-GSVOUGTGSA-N |
SMILES isomérique |
C[C@H](C(=O)C(=O)SCC(=O)O)NC(=O)O |
SMILES canonique |
CC(C(=O)C(=O)SCC(=O)O)NC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-chloro-7-formyl-5-methylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B14241110.png)


![N'-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14241135.png)
![(4Z)-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14241139.png)
![Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]-](/img/structure/B14241143.png)





